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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

Introduction: 5-Methyl-2-nitroanisole, also known as 2-methoxy-4-methyl-1-nitrobenzene, is
an organic compound with the chemical formula CsHoNOs.[1][2] It presents as a solid with a
melting point of 58-60 °C.[2][3] This document provides a comprehensive overview of its
spectroscopic characteristics, intended for researchers, scientists, and professionals in drug
development. The data presented herein is crucial for the structural elucidation, identification,
and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic
techniques for 5-Methyl-2-nitroanisole.

Table 1: Predicted *H NMR Spectroscopic Data for 5-

Methyl-2-nitroanisole
Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.7 d 1H Ar-H (H-3)
~7.2 dd 1H Ar-H (H-5)
~7.0 d 1H Ar-H (H-6)
~3.9 S 3H -OCHs
~2.4 S 3H Ar-CHs

Note: Predicted values are based on standard chemical shift tables and data for analogous
compounds.[4][5]

Table 2: Predicted **C NMR Spectroscopic Data for 5-

Methyl-2-nitroanisole
Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (6, ppm) Assighment
~152 C-O (C-2)
~140 C-NO2 (C-1)
~138 C-CHs (C-4)
~128 Ar-CH (C-5)
~125 Ar-CH (C-6)
~118 Ar-CH (C-3)
~56 -OCHs

~21 Ar-CHs

Note: Predicted values are based on standard chemical shift tables and data for analogous
compounds.[6][7][8]
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Table 3: Predicted Infrared (IR) Absorption Data for 5-

Methyl-2-nitroanisole

Functional Group

Wavenumber (cm~—2) Intensity .
Assignment
~3100-3000 Medium Aromatic C-H Stretch
] Aliphatic C-H Stretch (-CHs, -
~2950-2850 Medium
OCHs3)
~1600, ~1475 Medium-Strong Aromatic C=C Bending
Asymmetric & Symmetric N-O
~1525, ~1345 Strong
Stretch (NO2)
Aryl-O-C Asymmetric Stretch
~1250 Strong
(Ether)
) Aryl-O-C Symmetric Stretch
~1020 Medium

(Ether)

Note: Predicted values are based on characteristic IR absorption frequencies for organic

functional groups.[9]

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data for 5-Methyl-2-nitroanisole

lonization Mode: Electron lonization (EI)
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miz Interpretation

167 [M]* (Molecular lon)
152 [M - CHs]*

137 [M - NOJ*

121 [M - NO2]*

108 [M - C2Hs02]*

91 [C7H7]* (Tropylium ion)

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry and

common fragmentation pathways for aromatic nitro compounds and ethers.[10][11][12]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2-nitroanisole for *H NMR or
20-50 mg for 13C NMR. The sample is dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) is added as an internal standard for chemical shift referencing (& 0.00 ppm). Ensure
the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard
frequency (e.g., 400 MHz for *H NMR and 100 MHz for 3C NMR).

o For *H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve an adequate signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to
single lines for each unique carbon atom. A longer acquisition time and a greater number
of scans are typically required due to the low natural abundance of the 3C isotope.
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o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts are
calibrated relative to the TMS signal. For *H NMR, the signals are integrated to determine the
relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 5-Methyl-2-nitroanisole, the KBr pellet method
is commonly used. A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle. The mixture is then compressed under high pressure in a die to form a transparent or
translucent pellet.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder of an FTIR
spectrometer. The spectrum is recorded over a typical range of 4000-400 cm~1.

e Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is plotted. The characteristic absorption bands are identified and assigned to
their corresponding functional groups.

Mass Spectrometry (MS)

e Sample Introduction and lonization: A dilute solution of 5-Methyl-2-nitroanisole in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass
spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the
ion source, the sample is vaporized and then ionized, commonly using electron ionization
(El) at 70 eV.

e Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer).

o Detection and Data Processing: The detector records the abundance of each ion at a
specific m/z value. The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The molecular ion peak and the major fragment peaks are identified
to aid in structural confirmation.
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Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 5-Methyl-2-nitroanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-nitroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347119#spectroscopic-data-of-5-methyl-2-
nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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